molecular formula C9H9BrFNO4 B8671020 2-(5-Bromo-2-fluoro-phenyl)-2-nitro-propane-1,3-diol

2-(5-Bromo-2-fluoro-phenyl)-2-nitro-propane-1,3-diol

Cat. No. B8671020
M. Wt: 294.07 g/mol
InChI Key: KGTYOVDZOKLNPD-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of 4-bromo-1-fluoro-2-nitromethyl-benzene (7.75 g, 33.1 mmol), formaldehyde (35%, aqueous) (5.47 ml, 69.5 mmol) and Et3N (2.3 ml, 16.56 mmol) were stirred in 66 ml dioxane for 3 h. The solution was diluted with brine and extracted with TBME. The organic layer was washed with brine, dried with Na2SO4 and evaporated. The crude product was purified by chromatography on silica gel (heptane/EtOAc 3/1) to provide the title compound as a white solid.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9][N+:10]([O-:12])=[O:11])[CH:3]=1.[CH2:13]=[O:14].CCN(CC)CC.[O:22]1CCOC[CH2:23]1>[Cl-].[Na+].O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([C:9]([N+:10]([O-:12])=[O:11])([CH2:13][OH:14])[CH2:23][OH:22])[CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)C[N+](=O)[O-]
Name
Quantity
5.47 mL
Type
reactant
Smiles
C=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
66 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (heptane/EtOAc 3/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(CO)(CO)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.